
1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is an intriguing compound often studied for its potential applications in various scientific fields. Its complex structure suggests diverse functionality and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can involve several steps:
Starting Materials: : Begin with readily available precursors such as dimethylamine, 1-methyl-1H-pyrrole, thiophene-2-carbaldehyde, and appropriate isocyanates.
Reaction Conditions: : Use standard laboratory conditions with specific solvents (like dichloromethane) and catalysts (such as DBU) to promote reactions.
Industrial Production Methods
For large-scale production, optimization of reaction conditions for maximum yield and purity is essential. This includes controlled temperatures, pressures, and the use of automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can be oxidized using reagents like mCPBA.
Reduction: : Reduction reactions may use agents such as lithium aluminium hydride.
Substitution: : Electrophilic and nucleophilic substitutions are common, facilitated by the presence of the amino and thiophene groups.
Common Reagents and Conditions Used in These Reactions
Oxidizing agents: : mCPBA
Reducing agents: : Lithium aluminium hydride
Substitution reagents: : Various halides and nucleophiles
Major Products Formed from These Reactions
Oxidation can lead to the formation of corresponding N-oxides.
Reduction typically yields the more saturated analogs.
Substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several applications:
Chemistry: : Used in the development of novel chemical reactions and catalysts.
Biology: : Studied for its potential as a biochemical tool for targeting specific molecular pathways.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which the compound exerts its effects
1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions. The exact pathways can vary based on the biological or chemical context.
Comparison with Similar Compounds
Comparing this compound to similar structures can highlight its unique features.
1-(2-(dimethylamino)-2-(1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea: : The indole ring provides different biological activities.
1-(2-(dimethylamino)-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea: : The phenyl group affects the compound's reactivity and binding properties.
These comparisons show that while similar compounds may share some properties, each has unique features that can influence their applications and mechanisms of action.
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-18(2)14(13-7-4-8-19(13)3)11-17-15(20)16-10-12-6-5-9-21-12/h4-9,14H,10-11H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCALFFNBJBIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NCC2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2941760.png)
![3-(2-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE](/img/structure/B2941761.png)
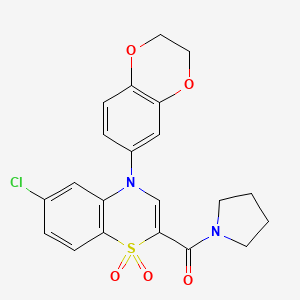
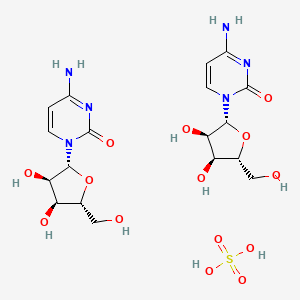

![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2941768.png)
![4-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B2941770.png)
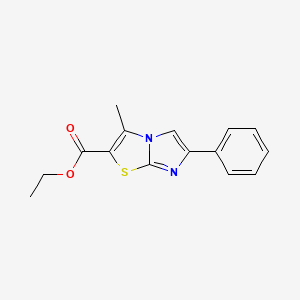
![7-(4-chlorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941773.png)
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2941774.png)
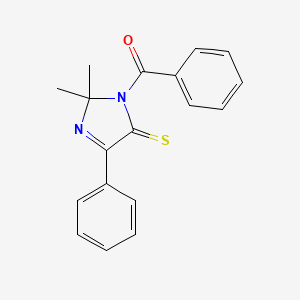
![1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2941781.png)
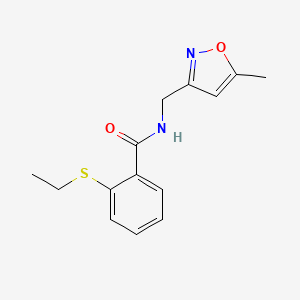
![1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2941783.png)
